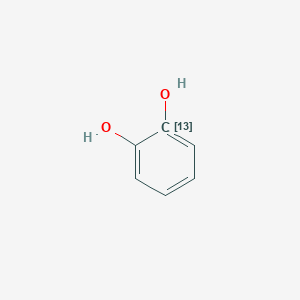

1,2-Dihydroxybenzene-1-13c

描述

Structure

3D Structure

属性

分子式 |

C6H6O2 |

|---|---|

分子量 |

111.1 g/mol |

IUPAC 名称 |

(113C)cyclohexa-2,4,6-triene-1,2-diol |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i5+1 |

InChI 键 |

YCIMNLLNPGFGHC-HOSYLAQJSA-N |

手性 SMILES |

C1=CC=[13C](C(=C1)O)O |

规范 SMILES |

C1=CC=C(C(=C1)O)O |

产品来源 |

United States |

Advanced Spectroscopic Characterization and Computational Validation of 1,2 Dihydroxybenzene 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is exceptionally sensitive to the local electronic environment of atomic nuclei. The introduction of a ¹³C isotope at a specific site allows for a detailed examination of that position and its interactions with neighboring nuclei.

The ¹³C NMR spectrum of unlabeled 1,2-dihydroxybenzene provides the foundational data for understanding the labeled compound. The chemical shifts are influenced by the electronegative oxygen atoms of the hydroxyl groups and the aromatic ring currents.

Table 1: Typical ¹³C NMR Chemical Shifts for 1,2-Dihydroxybenzene

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-1, C-2 | 145.5 |

| C-3, C-6 | 115.8 |

| C-4, C-5 | 120.9 |

Note: Values are approximate and can vary with solvent and concentration.

For 1,2-dihydroxybenzene-1-¹³c, the most significant feature in the ¹³C NMR spectrum is the dramatically enhanced signal intensity for the C-1 carbon due to its 100% ¹³C abundance at that position, compared to the natural abundance of 1.1% for the other carbons.

Isotopic Effects: The substitution of ¹²C with ¹³C is not expected to cause a large change in the chemical shift of C-1 itself. However, minor upfield shifts (typically < 0.1 ppm), known as secondary isotope effects, may be observed on the adjacent C-2 and C-6 carbons. These effects arise from the subtle changes in vibrational energy levels upon isotopic substitution, which slightly alter the electronic shielding of neighboring nuclei.

The ¹H NMR spectrum of 1,2-dihydroxybenzene displays signals for the aromatic protons and the hydroxyl protons. The labeling at C-1 introduces additional complexity and information through spin-spin coupling between the ¹³C nucleus and nearby protons. This coupling provides direct evidence of through-bond connectivity.

The primary effect on the ¹H NMR spectrum of 1,2-dihydroxybenzene-1-¹³c is the splitting of proton signals due to coupling with the ¹³C nucleus at the C-1 position. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the coupled nuclei.

Two-bond coupling (²JCH): The proton attached to the adjacent C-6 (H-6) will exhibit a two-bond coupling to C-1. Aromatic ²JCH values are typically in the range of 1-4 Hz.

Three-bond coupling (³JCH): The proton at C-5 (H-5) will show a three-bond coupling to C-1. These couplings are often larger in aromatic systems, typically ranging from 5-10 Hz.

Longer-range couplings: Four-bond coupling to H-4 (⁴JCH) and five-bond coupling to H-3 (⁵JCH) are generally very small (<1 Hz) and may not be resolved.

Table 2: Predicted ¹H-¹³C Spin-Spin Coupling Constants in 1,2-Dihydroxybenzene-1-¹³c

| Coupling | Coupled Nuclei | Expected Coupling Constant (Hz) |

|---|---|---|

| ²JCH | C1 - H6 | 1 - 4 |

| ³JCH | C1 - H5 | 5 - 10 |

| ⁴JCH | C1 - H4 | < 1 |

Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and confirming the precise location of the isotopic label.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbons. columbia.edupressbooks.pub In the spectrum of 1,2-dihydroxybenzene-1-¹³c, there would be no cross-peak corresponding to the C-1 carbon, as it is not directly bonded to any proton. This absence of a correlation, combined with the intense C-1 signal in the 1D ¹³C spectrum, confirms its identity as a quaternary, hydroxyl-bearing carbon. Cross-peaks would be observed for C-3/H-3, C-4/H-4, C-5/H-5, and C-6/H-6.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduyoutube.com This technique is particularly powerful for confirming the position of the ¹³C label in 1,2-dihydroxybenzene-1-¹³c. The labeled C-1 carbon would show correlations to the protons at H-6 (a two-bond correlation) and H-5 (a three-bond correlation). These key correlations provide definitive proof of the label's location. nih.gov

Table 3: Expected Key HMBC Correlations for C-1 in 1,2-Dihydroxybenzene-1-¹³c

| Carbon Atom | Correlated Proton | Number of Bonds |

|---|---|---|

| C-1 | H-6 | 2 |

| C-1 | H-5 | 3 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the molecular vibrations and provides detailed information about functional groups, bonding strength, and intermolecular interactions like hydrogen bonding.

The FT-IR and Raman spectra of 1,2-dihydroxybenzene are characterized by distinct bands corresponding to O-H stretching, C-H stretching, C-C stretching of the aromatic ring, and various bending modes. nih.govresearchgate.netresearchgate.net The introduction of the heavier ¹³C isotope at the C-1 position will induce small but detectable shifts in the frequencies of vibrational modes that involve the displacement of this atom. libretexts.org

According to the principles of vibrational spectroscopy, substituting an atom with a heavier isotope increases the reduced mass of the vibrating system, leading to a decrease in the vibrational frequency. slideshare.net Therefore, vibrational modes with a significant contribution from the C-1 atom, such as the C1-C2 and C1-C6 stretching modes and in-plane ring deformation modes, are expected to shift to lower wavenumbers (a redshift). The magnitude of this isotopic shift is typically a few cm⁻¹. For instance, the aromatic ring stretching vibrations, which appear in the 1450-1650 cm⁻¹ region, would be expected to show such shifts.

Table 4: Key Vibrational Modes of 1,2-Dihydroxybenzene and Expected Isotopic Shift

| Vibrational Mode | Typical Frequency (cm⁻¹) | Expected Effect of ¹³C at C-1 |

|---|---|---|

| O-H Stretch (free) | ~3610 | Negligible |

| O-H Stretch (H-bonded) | ~3550 | Negligible |

| C-H Aromatic Stretch | 3000 - 3100 | Negligible |

| C-C Aromatic Ring Stretch | 1450 - 1650 | Small redshift (1-5 cm⁻¹) |

| C-O Stretch | 1200 - 1300 | Small redshift (1-5 cm⁻¹) |

A defining feature of 1,2-dihydroxybenzene is the presence of a strong intramolecular hydrogen bond between the two adjacent hydroxyl groups. mdpi.comnih.govrsc.org This interaction is readily observed in the FT-IR spectrum, which typically shows two distinct O-H stretching bands: a sharp band around 3610 cm⁻¹ for the "free" hydroxyl group and a broader band at a lower frequency (around 3550 cm⁻¹) for the hydroxyl group acting as the hydrogen bond donor. nih.govmdpi.com

The dynamics of this hydrogen bond, including the potential for tunneling between two equivalent structures where the donor and acceptor roles of the OH groups are swapped, can be investigated through high-resolution spectroscopy. mdpi.comnih.gov The substitution at C-1 with a ¹³C isotope is not expected to directly participate in the hydrogen bond. However, the subtle electronic and vibrational perturbations caused by the isotopic label could have a minor, indirect influence on the hydrogen bond strength and dynamics. A high-resolution vibrational spectroscopic study of 1,2-dihydroxybenzene-1-¹³c could potentially reveal slight changes in the frequencies of the O-H torsional modes or the stretching frequencies of the free and bonded OH groups, providing deeper insight into the coupling between the aromatic framework vibrations and the hydrogen bonding dynamics. mdpi.com

Electronic Spectroscopy

The study of the electronic structure and transitions of 1,2-Dihydroxybenzene-1-13c, an isotopologue of catechol, provides valuable insights into its molecular properties. Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a primary tool for investigating these characteristics.

The UV-Vis spectrum of 1,2-dihydroxybenzene (catechol) is characterized by absorption bands in the ultraviolet region, which arise from electronic transitions between molecular orbitals. The introduction of a ¹³C isotope at the C-1 position in this compound is not expected to significantly alter the electronic transition energies, and thus the UV-Vis spectrum will be nearly identical to that of the unlabeled compound.

The primary electronic transitions observed in catechol are π → π* transitions, associated with the excitation of electrons from bonding (π) to anti-bonding (π) orbitals within the benzene (B151609) ring. These transitions are typically of high intensity. Additionally, n → π transitions, involving the excitation of non-bonding electrons from the oxygen atoms of the hydroxyl groups to anti-bonding (π*) orbitals of the ring, may also be observed, though they are generally of lower intensity. libretexts.org

The solvent environment can influence the position and intensity of these absorption bands, a phenomenon known as solvatochromism. nih.gov Studies on dihydroxybenzene derivatives have shown that the nature of the solvent can lead to shifts in the absorption maxima. nih.gov

Below is a representative table of the expected UV-Vis absorption maxima for this compound in a common solvent, based on data for the unlabeled parent compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol | ~275 | ~2400 | π → π |

| Methanol | ~215 | ~6500 | π → π |

Note: The data presented is illustrative and based on the known spectroscopic properties of 1,2-dihydroxybenzene.

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations

To gain a deeper understanding of the electronic structure and to accurately assign the observed spectral features of this compound, experimental spectroscopic data is often integrated with quantum chemical calculations. semanticscholar.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used for this purpose. semanticscholar.orgnih.gov

These calculations can predict various molecular properties, including the energies of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. By comparing the computationally predicted spectrum with the experimental data, a detailed assignment of the electronic transitions can be achieved. semanticscholar.org

For instance, TD-DFT calculations can provide insights into the specific molecular orbitals involved in each electronic transition, offering a more complete picture of the molecule's electronic behavior upon photoexcitation. semanticscholar.org The choice of the functional and basis set in the DFT calculations is crucial for obtaining results that are in good agreement with experimental findings. nih.gov

The following table illustrates the type of data that can be obtained from a comparative analysis of experimental and computationally predicted UV-Vis spectra for this compound.

| Parameter | Experimental Value (nm) | Calculated Value (nm) (TD-DFT/B3LYP/6-311++G(d,p)) | Difference (nm) | Assigned Transition |

| λmax 1 | ~275 | ~270 | ~5 | HOMO → LUMO (π → π) |

| λmax 2 | ~215 | ~210 | ~5 | HOMO-1 → LUMO (π → π) |

Note: The calculated values are representative and depend on the specific computational methodology employed. The close agreement between experimental and calculated values validates the theoretical model and allows for confident spectral assignment.

This integration of experimental and theoretical approaches is a cornerstone of modern chemical analysis, providing a robust framework for the characterization of complex molecules like this compound.

Quantum Chemical and Theoretical Investigations of 1,2 Dihydroxybenzene and Its Carbon 13 Isotopic Variant

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are instrumental in investigating the fundamental properties of 1,2-dihydroxybenzene at the atomic level. These calculations provide deep insights into the molecule's geometry, conformational preferences, and electronic nature.

Computational studies have precisely characterized the geometry of 1,2-dihydroxybenzene. The molecule's most stable conformation features an intramolecular hydrogen bond between the two adjacent hydroxyl groups. acs.org Geometry optimizations performed using various levels of theory, such as B3LYP, show that the molecule has a planar Cₛ symmetry. acs.org

Two primary conformers are typically considered:

syn-anti conformer (1a): This is the most stable form, characterized by a single intramolecular hydrogen bond where one hydroxyl group acts as the donor and the other as the acceptor. acs.org

anti-anti conformer (1b): A higher-energy conformer where no intramolecular hydrogen bond is present. acs.org

The energy difference between these conformers highlights the stability conferred by the hydrogen bond. The optimized geometrical parameters for the most stable conformer, calculated at the B3LYP level, are in good agreement with experimental data. acs.orgacs.org A two-dimensional potential energy surface scan, mapping the torsional angles of the two hydroxyl groups, confirms two degenerate minima corresponding to the stable, hydrogen-bonded "closed" conformers and two local minima for the "open" structures without the internal hydrogen bond. rsc.org

Table 1: Selected Optimized Geometrical Parameters of 1,2-Dihydroxybenzene (Conformer 1a) using DFT (B3LYP)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.398 Å |

| C1-O1 | 1.365 Å | |

| O1-H1 | 0.963 Å | |

| O2-H2 | 0.998 Å | |

| Bond Angle | C2-C1-O1 | 119.5° |

| C1-O1-H1 | 108.7° | |

| Dihedral Angle | H1-O1-C1-C2 | 0.0° |

The intramolecular hydrogen bond in 1,2-dihydroxybenzene is a key feature influencing its structure and reactivity. Both ab initio and DFT calculations have been used to quantify its strength. The energy stabilization provided by this hydrogen bond is calculated to be approximately 4 kcal/mol. acs.orgacs.org This interaction is characterized by a bond critical point in the topological analysis of the molecule's electron density. mdpi.com

The dynamics of this hydrogen bond are governed by the low-frequency torsional modes of the "free" and "bonded" hydroxyl groups. mdpi.comnih.gov High-resolution spectroscopic studies, assisted by anharmonic high-level quantum-chemical calculations, have explored these dynamics in detail. mdpi.comnih.gov The rovibrational spectrum reveals two distinct far-infrared active bands associated with the free and bonded -OH torsions, providing unprecedented insight into the dynamics of the intramolecular hydrogen bond. mdpi.com Tunnelling between two symmetrically equivalent structures, where the donor and acceptor roles of the hydroxy groups are interchanged, is another important dynamic feature of this molecule. nih.gov

Table 2: Calculated Intramolecular Hydrogen Bond Properties

| Property | Computational Method | Calculated Value |

| Stabilization Energy | Ab initio / DFT | ~4 kcal/mol acs.orgacs.org |

| Free -OH Torsion Frequency | B3LYP / MP2 | ~222 cm⁻¹ mdpi.com |

| Bonded -OH Torsion Frequency | B3LYP / MP2 | ~415 cm⁻¹ mdpi.com |

DFT calculations provide a detailed picture of the electronic structure of 1,2-dihydroxybenzene. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity. The presence of hydroxyl groups on the benzene (B151609) ring significantly influences the distribution of electron density and the energy of these orbitals. researchgate.net

Topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), has been employed to characterize the nature of the intramolecular interactions. researchgate.net While some studies using specific levels of theory did not find a bond critical point (BCP) indicative of a classic hydrogen bond in the fully optimized geometry, it can be induced by reducing the donor-acceptor distance or rotating the dihedral angle. researchgate.netrsc.org This highlights the weak, fluxional nature of this interaction. The electronic structure and hydrogen bonding of catechol and its complexes with water have also been studied, revealing how intermolecular interactions modify the electron distribution. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For 1,2-dihydroxybenzene, DFT calculations have been successfully used to simulate its vibrational (infrared and Raman) and rotational spectra.

Calculated harmonic vibrational wavenumbers, often performed at the DFT level with basis sets like 6-31G*, show good agreement with experimental FT-IR and FT-Raman spectra. orientjchem.orgmdpi.com Such calculations are essential for assigning the observed vibrational bands to specific molecular motions, such as O-H stretching, C-O stretching, and aromatic ring vibrations. orientjchem.orgmdpi.com The disappearance of C-OH bending vibrations and the O-H stretching band in the spectra of metal-catechol polymers, as predicted by DFT, confirms the deprotonation and coordination of the hydroxyl groups. mdpi.com

Furthermore, high-resolution rotational and rovibrational spectra have been interpreted using anharmonic calculations at the B3LYP and MP2 levels, allowing for a fine description of the molecule's conformational landscape. mdpi.com A global fit combining far-infrared and millimeter-wave data provided precise spectroscopic parameters that characterize the dynamics of the intramolecular hydrogen bond. nih.gov Isotopic substitution, as in 1,2-Dihydroxybenzene-1-13c, would lead to predictable shifts in the frequencies of vibrations involving the C1 atom, which can be accurately modeled by these theoretical methods.

Computational Studies of Acidity Constants (pKa)

The acidity of the hydroxyl groups in 1,2-dihydroxybenzene is a critical parameter for its chemical and biological activity. Computational methods, particularly DFT, have been implemented to predict the pKa values. frontiersin.orgnih.gov These calculations typically involve a thermodynamic cycle that computes the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the species involved. frontiersin.orgresearchgate.net

Different continuum solvation models, such as CPCM, IPCM, and PCM, are tested to accurately simulate the aqueous environment. frontiersin.org Studies have shown that pKa values calculated at the DFT level with the CPCM solvation model can achieve a relative error lower than 3% compared to experimental data. frontiersin.org Such validated computational methods allow for the prediction of pKa values for a wide range of substituted 1,2-dihydroxybenzenes, explaining how different substituents influence the acidity and the selective deprotonation of the hydroxyl groups. frontiersin.orgnih.govresearchgate.net

Table 3: Comparison of Experimental and Computational pKa Values for 1,2-Dihydroxybenzene

| pKa Value | Experimental Range | Computationally Predicted (DFT/CPCM) |

| pKa1 | 9.14 - 9.43 nih.gov | ~9.2 frontiersin.orgresearchgate.net |

| pKa2 | 11.49 - 13.8 nih.gov | ~12.6 frontiersin.orgresearchgate.net |

Note: Experimental values can vary depending on conditions. Computational values are representative of those obtained with validated methods.

Analysis of Noncovalent Interactions and Cooperative Effects

Noncovalent interactions are fundamental to the supramolecular chemistry of 1,2-dihydroxybenzene. mdpi.comnih.gov These interactions, including hydrogen bonds and π-stacking, govern its behavior in biological systems and materials. mdpi.com Theoretical studies using methods like second-order Møller-Plesset (MP2) perturbation theory have been employed to investigate the delicate balance of forces in catechol dimers, delineating the roles of dispersion and hydrogen bonding in determining the most stable stacked and T-shaped structures. mdpi.comnih.govresearchgate.net

A significant aspect of hydrogen bonding in this molecule is cooperativity. researchgate.net This phenomenon refers to the influence that multiple hydrogen bonds have on each other. FTIR spectroscopic and computational studies have shown that when 1,2-dihydroxybenzene forms an intermolecular hydrogen bond with a base, the strength of its existing intramolecular hydrogen bond increases by 30-70%. researchgate.net Conversely, the strength of the new intermolecular bond is enhanced by 7-22% due to the presence of the intramolecular one. researchgate.net This positive cooperativity, where interactions reinforce each other, is a key factor in the formation of complex hydrogen-bonded networks. nih.gov

Mechanistic Investigations of Chemical Reactions Involving 1,2 Dihydroxybenzene and Its Carbon 13 Labeled Derivative

Oxidation Reaction Pathways

The oxidation of 1,2-dihydroxybenzene is a fundamental process in atmospheric chemistry, biological systems, and industrial applications. The presence of two adjacent hydroxyl groups makes the aromatic ring highly susceptible to oxidative attack, leading to the formation of radicals, quinones, and ring-opened products.

In the troposphere, 1,2-dihydroxybenzene, emitted from biomass burning and industrial sources, is primarily removed through gas-phase reactions with hydroxyl (OH) radicals and ozone (O3). harvard.edu These reactions contribute to the formation of secondary organic aerosols (SOA). nih.govnoaa.gov

The reaction with OH radicals is extremely rapid, with a determined rate coefficient of approximately 1.1 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at room temperature. d-nb.inforesearchgate.net The primary mechanism involves the addition of the OH radical to the aromatic ring, followed by reaction with O₂. This leads to the formation of various products, with 1,2,3-trihydroxybenzene being a major ring-retaining product. d-nb.info The use of 1,2-dihydroxybenzene-1-¹³C would allow for precise tracking of the original C1 carbon, confirming its retention in the trihydroxybenzene product or its distribution among smaller, ring-opened fragments.

Ozonolysis of catechol in the gas phase also proceeds via complex pathways. nih.gov Studies have shown that the reaction can lead to ring-opening and the formation of unsaturated carboxylic acids, such as cis,cis-muconic acid. acs.orgresearchgate.net The reaction mechanism is influenced by humidity, with different product distributions observed under dry and humid conditions. nih.gov For instance, a product with a molecular mass of 98 amu was distinctively observed when humidity was between 20% and 60%. nih.gov Isotopic labeling would be invaluable in determining the structure of such products by identifying which fragment contains the ¹³C atom.

| Oxidant | Rate Constant (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Major Products | Reference |

|---|---|---|---|

| OH Radical | 1.04 x 10⁻¹⁰ | 1,2,3-Trihydroxybenzene, 1,4-Benzoquinone, 2-Nitrophenol | d-nb.infoacs.org |

| Ozone (O₃) | 3.4 x 10⁻²⁵ (Theoretical) | cis,cis-Muconic acid, Maleic acid, Glyoxylic acid | acs.orgresearchgate.net |

The electrochemical behavior of 1,2-dihydroxybenzene is centered on the two-electron, two-proton oxidation of its hydroxyl groups to form o-benzoquinone. researchgate.netacs.org This process is typically reversible. However, the generated o-quinone is a highly reactive electrophile and can undergo subsequent chemical reactions, particularly in neutral or basic solutions. researchgate.netmarquette.edu

One common follow-up reaction is a Michael addition, where a nucleophile attacks the quinone ring. researchgate.net In the absence of other strong nucleophiles, the basic, unoxidized form of 1,2-dihydroxybenzene can act as the nucleophile, attacking the electrochemically generated quinone. marquette.edu This leads to the formation of dimeric and eventually polymeric products. marquette.edu The initial coupling product is often a diphenyl ether. marquette.edu The formation of semiquinone radicals can also occur as an intermediate step in the oxidation process. researchgate.net

By using 1,2-dihydroxybenzene-1-¹³C, the specific site of nucleophilic attack on the quinone ring can be confirmed. The position of the ¹³C label in the resulting dimer would differentiate between various possible coupling mechanisms.

The oxidation of 1,2-dihydroxybenzene is efficiently catalyzed by various transition metal ions, most notably iron (Fe) and copper (Cu). These processes are relevant to both biological enzyme functions and industrial synthesis.

Iron-Catalyzed Oxidation: Iron can mediate catechol oxidation through a redox cycle involving Fe(II) and Fe(III). ajevonline.orgresearchgate.net In the presence of oxygen, Fe(II) is oxidized to Fe(III), which can then oxidize catechol to a semiquinone radical and subsequently to o-quinone. The Fe(III) is concurrently reduced back to Fe(II), completing the catalytic cycle. ajevonline.org This process is fundamental to the action of catechol dioxygenase enzymes, which utilize an iron cofactor to catalyze the oxidative cleavage of the catechol ring. nih.govresearchgate.net These enzymes can perform either "intradiol" cleavage (between the hydroxylated carbons) or "extradiol" cleavage (adjacent to one of the hydroxyl groups), leading to different ring-opened products like cis,cis-muconic acid or 2-hydroxymuconate semialdehyde, respectively. nih.govresearchgate.net

Copper-Catalyzed Oxidation: Copper(II) complexes are also potent catalysts for the oxidation of catechol to o-quinone, a reaction that mimics the function of the copper-containing enzyme catechol oxidase. wikipedia.orgrsc.org Kinetic studies show that the reaction often proceeds through the formation of a Cu(II)-catecholate complex. researchgate.net This is followed by an intramolecular electron transfer from the catechol ligand to the copper center, generating Cu(I) and a semiquinone radical. researchgate.netacs.org The Cu(I) is then re-oxidized by molecular oxygen, perpetuating the catalytic cycle. acs.org

| Metal Catalyst | Key Mechanistic Feature | Primary Product | Reference |

|---|---|---|---|

| Iron (Fe) | Fe(II)/Fe(III) redox cycling; Dioxygenase enzymes can cause ring cleavage. | o-Benzoquinone, cis,cis-Muconic acid | ajevonline.orgnih.gov |

| Copper (Cu) | Formation of Cu(II)-catecholate complex, intramolecular electron transfer. | o-Benzoquinone | wikipedia.orgresearchgate.net |

Degradation and Transformation Mechanisms

Beyond direct oxidation, 1,2-dihydroxybenzene can be degraded through the input of other forms of energy, such as light or heat. These processes are significant in environmental remediation and in understanding the high-temperature chemistry of biomass.

Under UV irradiation, particularly in the presence of oxygen or a photocatalyst, 1,2-dihydroxybenzene undergoes degradation. researchgate.net This process involves the formation of highly reactive species, including both carbon-centered and oxygen-centered free radicals. researchgate.net

In photocatalytic systems using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO), the degradation is primarily driven by hydroxyl radicals generated on the catalyst surface. mdpi.comredalyc.org These radicals attack the aromatic ring, leading to hydroxylation and the formation of intermediates such as 1,2,4-trihydroxybenzene and o-benzoquinone. tandfonline.com These intermediates are subsequently degraded through ring-opening into smaller organic acids (e.g., maleic, pyruvic, oxalic) and are ultimately mineralized to CO₂ and H₂O. researchgate.nettandfonline.com The use of a ¹³C-labeled starting material would enable a quantitative analysis of the carbon flow from the aromatic ring to these various smaller acid products.

The high-temperature pyrolysis of 1,2-dihydroxybenzene, which is a model for lignin (B12514952) decomposition, yields a complex mixture of products. nih.govresearchgate.net Studies conducted over a temperature range of 250-1000°C show that the thermal degradation begins at temperatures as low as 250°C. nih.govresearchgate.net

The proposed mechanisms involve several key initial steps. One pathway is the homolytic cleavage of an O-H bond to form a phenoxy-type radical. Another significant pathway, particularly in catalytic pyrolysis over acidic zeolites like H-ZSM-5, is the dehydration of the two vicinal hydroxyl groups to form a highly reactive ketene (B1206846) intermediate known as fulvenone. rsc.orgethz.ch This intermediate can then be hydrogenated to phenol (B47542) or decarbonylated to cyclopentadiene. rsc.org The initial loss of a hydroxyl group to form phenol is also a major pathway. researchgate.net

The array of final products detected from catechol pyrolysis is extensive. Tracing the ¹³C label from 1,2-dihydroxybenzene-1-¹³C into these products would be definitive in confirming the proposed fragmentation and rearrangement mechanisms.

| Temperature Range (°C) | Major Pyrolysis Products | Key Intermediates/Pathways | Reference |

|---|---|---|---|

| 700-1000 | CO, Acetylene, 1,3-Butadiene, Phenol, Cyclopentadiene, Benzene (B151609), Ethylene | Phenoxy radical, Hydroxy-substituted phenoxy radical | researchgate.net |

| 250-1000 | Phenol, Benzene, Dibenzofuran, Dibenzo-p-dioxin, Naphthalene | o-Benzoquinone (proposed as transient) | nih.govresearchgate.net |

| Catalytic (H-ZSM-5) | Phenol, Cyclopentadiene, Fulvene, Benzene, Naphthalene | Fulvenone (via dehydration) | rsc.orgethz.ch |

Formation Mechanisms in Complex Chemical Systems

The involvement of 1,2-dihydroxybenzene (catechol) in complex chemical systems, such as the Maillard reaction and catalytic zeolite synthesis, highlights its significant role in directing reaction pathways and influencing final product composition. Its formation and participation are integral to the mechanisms governing these multifaceted processes.

The Maillard reaction is a non-enzymatic browning process involving a complex cascade of reactions between amino acids and reducing sugars, which is fundamental to the development of color and flavor in thermally processed foods. While 1,2-dihydroxybenzene is not a primary product formed from the initial sugar-amine condensation, its presence in food systems—as a naturally occurring phenolic compound—allows it to actively participate in and modulate the reaction pathways, thereby influencing the profile of Maillard Reaction Products (MRPs).

Phenolic compounds like 1,2-dihydroxybenzene can act as potent modulators of the Maillard reaction. nih.gov Their primary mechanism of influence involves the trapping of reactive α-dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal. mdpi.com These dicarbonyls are key intermediates formed during the intermediate stage of the Maillard reaction through the degradation of Amadori or Heyns products. mdpi.comnih.gov By reacting with these intermediates, 1,2-dihydroxybenzene can inhibit or alter the subsequent reaction cascades that lead to the formation of both desirable flavor compounds and potentially harmful products like advanced glycation end products (AGEs). nih.govmdpi.com

The interaction occurs through several chemical mechanisms, including scavenging of free radicals and nucleophilic addition reactions. nih.gov The ability of polyphenols to trap α-dicarbonyls is dependent on their specific chemical structure and the reaction conditions, such as pH. nih.gov This regulatory role is significant in food chemistry, as understanding how phenolic compounds direct Maillard chemistry can provide insights into the flavor and quality differences in food products and offer strategies to control the formation of undesirable compounds. usda.gov

In the realm of materials science, 1,2-dihydroxybenzene plays a crucial role as a synthesis-directing agent in the formation of crystalline materials like zeolites. Specifically, it has been effectively utilized as a chelating agent to control the morphology and suppress defects during the hydrothermal synthesis of b-oriented MFI zeolite films. researchgate.netrsc.org

The primary challenge in creating high-quality, thin zeolite films is preventing the formation of parasitic twin crystals, which disrupt the desired orientation and performance of the film. Research has demonstrated that introducing 1,2-dihydroxybenzene into the synthesis solution can substantially prohibit the generation of unwanted MFI nuclei. researchgate.net The mechanism involves the complexation of 1,2-dihydroxybenzene with silicate (B1173343) precursor nanoparticles (PNs). researchgate.netosti.gov This chelation restricts the activity of the siliceous species, confining their tendency to aggregate or grow incorrectly, which in turn suppresses the formation of twin crystals. researchgate.net

Studies comparing 1,2-dihydroxybenzene with its isomers, 1,3-dihydroxybenzene (resorcinol) and 1,4-dihydroxybenzene (hydroquinone), have shown that the ortho positioning of the two hydroxyl groups in 1,2-dihydroxybenzene is critical for its high efficiency as a chelating agent for silicate precursors. osti.gov This structural advantage allows it to effectively control crystal growth and lead to the formation of twin-free, highly b-oriented MFI zeolite films. osti.gov The addition of 1,2-dihydroxybenzene also influences other synthesis parameters, such as the pH of the mixture and the crystal growth rate, providing a method to finely tune the resulting zeolite film's properties. osti.gov

| Compound | Role in Synthesis | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| 1,2-Dihydroxybenzene (Catechol) | Highly efficient chelating agent | Complete suppression of twin crystals at optimal concentrations. osti.gov | Complexation with silicate precursor nanoparticles (PNs), restricting their reactivity. researchgate.netosti.gov |

| 1,3-Dihydroxybenzene (Resorcinol) | Less efficient twin suppression agent | Suppresses twin crystals but requires higher concentrations than 1,2-dihydroxybenzene. osti.gov | Does not effectively complex with PNs; acts more as a crystallization-mediating agent by altering solution pH and competing for template molecules. osti.gov |

| 1,4-Dihydroxybenzene (Hydroquinone) | Less efficient twin suppression agent | Suppresses twin crystals but requires higher concentrations than 1,2-dihydroxybenzene. osti.gov | Does not effectively complex with PNs; acts more as a crystallization-mediating agent by altering solution pH and competing for template molecules. osti.gov |

Elucidation of Reaction Dynamics using Carbon-13 Tracers

The use of isotopically labeled compounds is a powerful technique for elucidating complex reaction mechanisms and dynamics. By replacing a standard carbon-12 atom with its heavier, stable isotope carbon-13 at a specific position, as in 1,2-dihydroxybenzene-1-¹³C, researchers can trace the journey of that atom through a series of chemical transformations.

The synthesis of ¹³C- and ¹⁴C-labeled 1,2-dihydroxybenzene has been developed to facilitate such tracer studies. researchgate.net These labeled molecules serve as invaluable tools for investigating the fate of phenolic compounds in complex environmental and biological systems. For instance, ¹³C-labeled catechol is used to gain information on the nature of phenolic residues that become bound to humic substances in soil. researchgate.net By tracking the ¹³C label, scientists can determine how catechol is stabilized, what chemical forms it takes, and the mechanisms by which it is incorporated into larger macromolecules. researchgate.net

The primary analytical method for detecting the position of the ¹³C label in reactants and products is Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. huji.ac.ilhw.ac.uk ¹³C-NMR provides a distinct signal for each non-equivalent carbon atom in a molecule, and the presence of the ¹³C enrichment at a specific site can be unequivocally identified. huji.ac.iluobasrah.edu.iq This allows for the precise mapping of bond-forming and bond-breaking events. By analyzing the distribution of the ¹³C label in the final products of a reaction, the viability of proposed pathways can be confirmed or refuted, providing definitive insights into the reaction mechanism that would be difficult to obtain otherwise. nih.gov This technique is broadly applied in metabolic pathway analysis and is essential for understanding the intricate dynamics of chemical reactions. nih.govnih.gov

Metabolic Pathways and Biotransformation of 1,2 Dihydroxybenzene: Insights from Carbon 13 Isotopic Tracing

Microbial Degradation and Biotransformation Pathways

1,2-Dihydroxybenzene, commonly known as catechol, is a central intermediate in the microbial degradation of a wide variety of aromatic compounds. acs.org Microorganisms have evolved diverse metabolic strategies to break down this compound under both anaerobic and aerobic conditions, funneling its carbon into central metabolic pathways.

Anaerobic Metabolism in Bacteria

In the absence of oxygen, bacteria employ unique biochemical reactions to destabilize the aromatic ring of catechol. A common strategy is an initial carboxylation event. For instance, the sulfate-reducing bacterium Desulfobacterium sp. strain Cat2 degrades catechol by first carboxylating it to form protocatechuate (3,4-dihydroxybenzoate). nih.govnih.gov This reaction is a critical activation step, preparing the molecule for subsequent reduction and ring cleavage. nih.gov Similarly, the denitrifying bacterium Thauera aromatica metabolizes catechol anaerobically by converting it to catechylphosphate, which is then carboxylated to protocatechuate. pnas.org This intermediate is subsequently converted to protocatechuyl-CoA and then reductively dehydroxylated to 3-hydroxybenzoyl-CoA, which enters the benzoyl-CoA degradation pathway. pnas.org The anaerobic oxidation of catechol in these bacteria is a CO2-dependent process, highlighting the importance of carboxylation in the initial steps of the pathway. nih.gov

Aerobic Metabolism and Central Intermediates

Under aerobic conditions, the degradation of 1,2-dihydroxybenzene is initiated by powerful dioxygenase enzymes that catalyze the cleavage of the aromatic ring. researchgate.net This process typically follows one of two main pathways: the ortho-cleavage (or β-ketoadipate) pathway or the meta-cleavage pathway. researchgate.net

In the ortho-cleavage pathway , catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms to form cis,cis-muconic acid. researchgate.net Subsequent enzymatic reactions convert this intermediate into β-ketoadipate enol-lactone and then β-ketoadipyl-CoA, which is ultimately cleaved to yield succinyl-CoA and acetyl-CoA, both of which are central metabolites that can enter the tricarboxylic acid (TCA) cycle. semanticscholar.org

In the meta-cleavage pathway , catechol 2,3-dioxygenase cleaves the aromatic ring adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde. researchgate.netresearchgate.net This intermediate is then further metabolized through a series of reactions to yield pyruvate (B1213749) and acetaldehyde, which can also be channeled into the TCA cycle for energy production and biosynthesis. researchgate.net Catechol is a key junction point for the degradation of numerous aromatic pollutants, including phenol (B47542), benzene (B151609), and polycyclic aromatic hydrocarbons (PAHs), which are all transformed into catechol before ring fission. researchgate.netasm.org

Bacterial Biosynthesis from Precursors

While 1,2-dihydroxybenzene is primarily known as a catabolic intermediate, related dihydroxyaromatic compounds can be synthesized by bacteria from central metabolic precursors. For example, some bacteria can produce 2,3-dihydroxybenzoate from chorismate, a key intermediate in the shikimate pathway for the biosynthesis of aromatic amino acids. nih.gov This demonstrates that the core structure of dihydroxybenzene can be assembled from non-aromatic precursors derived from glucose metabolism.

Enzymatic Mechanisms Involved in Biotransformation

The biotransformation of 1,2-dihydroxybenzene is orchestrated by a specific set of enzymes whose mechanisms define the metabolic route.

In aerobic degradation , the key enzymes are the catechol dioxygenases . copernicus.org

Catechol 1,2-dioxygenase (an intradiol dioxygenase) contains an Fe(III) ion in its active site and is responsible for the ortho-cleavage pathway. copernicus.org

Catechol 2,3-dioxygenase (an extradiol dioxygenase) contains an Fe(II) ion and directs the substrate through the meta-cleavage pathway. copernicus.org The differing oxidation states of the iron cofactor are believed to contribute to the distinct regioselectivity of these enzymes. copernicus.org Subsequent enzymes in these pathways include muconate cycloisomerase and β-ketoadipate:succinyl-CoA transferase in the ortho pathway, and 2-hydroxymuconic semialdehyde dehydrogenase and hydrolase in the meta pathway. semanticscholar.org

In anaerobic pathways , the enzymatic machinery is distinct as it does not utilize molecular oxygen. In Thauera aromatica, the initial steps are catalyzed by promiscuous enzymes also involved in phenol metabolism, such as phenylphosphate synthase and phenylphosphate carboxylase . pnas.org These enzymes respectively phosphorylate catechol and then carboxylate the resulting catechylphosphate to form protocatechuate. pnas.org Subsequent steps involve CoA ligases and reductive dehydroxylases to channel the intermediate into the central benzoyl-CoA pathway. pnas.org

Tracing Carbon Flow and Metabolic Flux Analysis using 1,2-Dihydroxybenzene-1-13c

The use of isotopically labeled compounds, such as 1,2-dihydroxybenzene-1-¹³C, is a powerful technique for elucidating metabolic pathways and quantifying the rate of metabolic reactions, a field known as Metabolic Flux Analysis (MFA). scispace.com By introducing a substrate labeled with a heavy isotope like ¹³C at a specific position, scientists can trace the path of that carbon atom through the network of biochemical reactions. nih.gov

The core principle of ¹³C-MFA involves several steps:

Labeling Experiment : Cells are cultured on a medium where the substrate of interest, in this case, 1,2-dihydroxybenzene, is replaced with its ¹³C-labeled version (e.g., 1,2-dihydroxybenzene-1-¹³C). nih.gov

Isotopomer Analysis : After a period of growth, cellular components, particularly proteinogenic amino acids or central metabolic intermediates, are harvested. The distribution of the ¹³C label within these molecules (their isotopomer distribution) is measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Flux Calculation : The measured isotopomer patterns are then used in a computational model of the cell's metabolic network to calculate the intracellular fluxes that would produce such a distribution. springernature.com

In a hypothetical experiment using 1,2-dihydroxybenzene-1-¹³C to study its aerobic degradation by a bacterium like Pseudomonas putida, the ¹³C label would initially be at the C1 position of the catechol ring. nih.govnih.gov Depending on the cleavage pathway, this label would be transferred to different positions in the downstream metabolites. For example, in the meta-cleavage pathway, the C1 carbon would become part of the carboxyl group of pyruvate. By analyzing the ¹³C enrichment in pyruvate and other central metabolites, the relative flux through competing pathways can be precisely quantified. researchgate.net

Table 1: Hypothetical Carbon Flow from 1,2-Dihydroxybenzene-1-¹³C in Aerobic Metabolism

| Metabolic Pathway | Key Intermediate | Expected Position of ¹³C Label | Downstream Metabolite | Expected Position of ¹³C Label |

| Ortho-Cleavage | cis,cis-Muconic acid | C1 or C6 carboxyl group | Acetyl-CoA | Carboxyl carbon |

| Succinyl-CoA | Carboxyl carbon | |||

| Meta-Cleavage | 2-Hydroxymuconic semialdehyde | C6 aldehyde group | Pyruvate | C1 carboxyl group |

| Acetaldehyde | C2 methyl carbon |

This interactive table illustrates the predicted flow of the ¹³C label from the C1 position of 1,2-dihydroxybenzene through the two major aerobic degradation pathways.

Elucidation of Intermediates and End Products in Labeled Metabolic Systems

Isotopic tracing with compounds like 1,2-dihydroxybenzene-1-¹³C is instrumental in confirming the identity of metabolic intermediates and end products. nih.gov As the labeled substrate is metabolized, the ¹³C atom acts as a tag that can be detected in downstream molecules, verifying their position in the pathway. scispace.com

For example, in the anaerobic degradation of catechol by Desulfobacterium sp., the proposed first step is carboxylation to protocatechuate. nih.gov If this reaction were traced using [1-¹³C]catechol and unlabeled bicarbonate, the resulting protocatechuate would be expected to have the ¹³C label at the C4 position. Subsequent analysis of intermediates like 3-hydroxybenzoyl-CoA and eventually central metabolites would reveal how the carbon skeleton of the original catechol is processed and integrated into the cell's core metabolism.

Stable Isotope Probing (SIP) is a related technique where a ¹³C-labeled substrate is introduced into a complex microbial community, such as in soil or sediment. nih.govnih.gov The ¹³C is incorporated into the biomass (DNA, RNA, proteins) of the organisms that are actively consuming the substrate. nih.gov By separating and analyzing the "heavy," ¹³C-enriched biomolecules, researchers can identify the specific microorganisms responsible for the degradation of the compound in a complex environment and reconstruct their metabolic capabilities through metagenomic analysis. asm.orgnih.gov

Table 2: Expected ¹³C Labeling in Central Metabolites from [1-¹³C]Catechol Degradation

| Initial Substrate | Degradation Pathway | Key End Product | Expected Labeling Pattern | Analytical Method |

| [1-¹³C]Catechol | Aerobic Ortho-Cleavage | Acetyl-CoA | Labeled at C1 (carboxyl) | GC-MS, ¹³C-NMR |

| [1-¹³C]Catechol | Aerobic Ortho-Cleavage | Succinyl-CoA | Labeled at C1 or C4 (carboxyl) | GC-MS, ¹³C-NMR |

| [1-¹³C]Catechol | Aerobic Meta-Cleavage | Pyruvate | Labeled at C1 (carboxyl) | GC-MS, ¹³C-NMR |

| [1-¹³C]Catechol | Anaerobic Carboxylation | Benzoyl-CoA | Label retained in aromatic ring | LC-MS, ¹³C-NMR |

This interactive table summarizes the predicted labeling patterns in key metabolic end products resulting from the degradation of 1,2-dihydroxybenzene labeled at the C1 position, which can be verified using mass spectrometry and NMR techniques.

Applications of 1,2 Dihydroxybenzene 1 13c As a Stable Isotopic Tracer in Advanced Research

Elucidation of Reaction Mechanisms and Kinetics

The use of 1,2-Dihydroxybenzene-1-¹³c is instrumental in elucidating the intricate details of chemical reactions. The ¹³C label acts as a spectroscopic and mass-spectrometric probe, enabling researchers to follow the transformation of the catechol molecule without altering its chemical reactivity.

Detailed research findings indicate that catechol undergoes various reactions, such as oxidation to form o-quinones, which are key intermediates in many processes, including enzymatic browning and polymerization. researchgate.netrsc.org In mechanistic studies, the ¹³C label at the C-1 position allows for the precise tracking of this carbon atom through the reaction sequence. For example, in studies of palladium(II) chloride reacting with 1,2-dihydroxybenzene to form chelate complexes, the label can help confirm the bonding and structural arrangement of the resulting complex. rsc.org

Furthermore, in photochemical studies, understanding the radiationless decay of excited electronic states is crucial. scispace.com By using 1,2-Dihydroxybenzene-1-¹³c, researchers can employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to identify bond-breaking and bond-forming events involving the labeled carbon, providing definitive evidence for proposed mechanisms, such as those involving proton transfer and dissociation. scispace.com The kinetics of these reactions can be followed by monitoring the rate of appearance of ¹³C-labeled products or the disappearance of the labeled reactant, offering insights into reaction rates and orders. acs.org

| Reaction Type | Investigative Technique | Information Gained from ¹³C Label |

|---|---|---|

| Oxidation to o-quinone | Mass Spectrometry (MS), NMR Spectroscopy | Tracks the fate of the C-1 carbon during oxidation and subsequent polymerization or adduction reactions. researchgate.netsemanticscholar.org |

| Complex Formation (e.g., with metals) | NMR Spectroscopy, X-ray Crystallography | Confirms the involvement and position of the C-1 carbon in the final chelate structure. rsc.org |

| Photochemical Decay | Time-resolved Spectroscopy, MS | Identifies intermediates and final products containing the labeled carbon, verifying proposed decay pathways. scispace.com |

| Radical Scavenging Reactions | Electron Paramagnetic Resonance (EPR), MS | Determines the role of the C-1 position in radical adduction and the structure of resulting products. researchgate.net |

Investigation of Environmental Bioremediation Processes and Pollutant Degradation

1,2-Dihydroxybenzene-1-¹³c is a vital tracer for studying the biodegradation of aromatic pollutants in the environment. academicjournals.orgresearchgate.net Catechol is a central intermediate in the microbial degradation of numerous aromatic hydrocarbons, including benzene (B151609), phenol (B47542), and polycyclic aromatic hydrocarbons (PAHs). academicjournals.orgresearchgate.netmdpi.com By introducing ¹³C-labeled catechol into a contaminated soil or water sample, scientists can trace its breakdown by indigenous microbial populations.

This technique, known as Stable Isotope Probing (SIP), allows for the identification of the specific microorganisms responsible for the degradation. nih.gov As microorganisms consume the 1,2-Dihydroxybenzene-1-¹³c, the ¹³C label is incorporated into their cellular components, such as DNA, RNA, and phospholipids. nih.gov By extracting and analyzing these biomarkers, researchers can identify the active degraders within a complex microbial community.

Moreover, the labeled tracer helps to definitively map the degradation pathways. The two primary aerobic pathways for catechol degradation are the ortho-cleavage and meta-cleavage pathways. nih.gov Analysis of the ¹³C-labeled metabolites by techniques like GC-MS or LC-MS confirms which pathway is operative and identifies key intermediates, ultimately tracing the carbon to its final fate, such as incorporation into biomass or mineralization to ¹³CO₂. mdpi.comresearchgate.net

| Microorganism/Community | Degradation Pathway Studied | Key Finding from ¹³C Labeling | Reference |

|---|---|---|---|

| Pseudomonas spp. | Ortho- and Meta-cleavage | Confirmed the specific cleavage pathway utilized by different strains by identifying labeled downstream metabolites. | researchgate.net |

| Mycobacterium spp. | Aromatic hydrocarbon degradation | Demonstrated the role of catechol as a central, labeled intermediate in the breakdown of more complex pollutants. | researchgate.net |

| Soil/Sediment Microcosms | Pollutant mineralization | Quantified the conversion of the labeled carbon from catechol into ¹³CO₂, confirming complete degradation. | researchgate.net |

| Denitrifying Bacteria (e.g., Thauera aromatica) | Anaerobic degradation | Traced the labeled carbon through anaerobic pathways, identifying unique intermediates not found in aerobic processes. | asm.org |

Characterization of Biogenic Transformations

Beyond environmental degradation, 1,2-Dihydroxybenzene-1-¹³c is used to characterize specific biogenic transformations within individual organisms or enzymatic systems. It enables researchers to follow the precise metabolic fate of catechol, a compound involved in various biological processes. nih.gov

In the denitrifying bacterium Thauera aromatica, for example, studies have proposed a pathway where catechol is first converted to catechylphosphate, then carboxylated to protocatechuate, and subsequently metabolized further. asm.org Using 1,2-Dihydroxybenzene-1-¹³c, each step of this proposed pathway can be verified by isolating the intermediates and confirming the presence and position of the ¹³C label using mass spectrometry and NMR. This provides unequivocal evidence of the transformation sequence. asm.org

Similarly, in organisms like Pseudomonas putida, catechol can induce different metabolic pathways depending on its concentration. nih.gov A ¹³C tracer can help quantify the flux of carbon through competing pathways (e.g., ortho- vs. meta-cleavage), providing a dynamic view of metabolic regulation. nih.gov This level of detail is critical for understanding microbial metabolism and for applications in metabolic engineering, where redirecting metabolic flux is a key goal.

Quantitative Analysis in Complex Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for accurate and precise quantification, and 1,2-Dihydroxybenzene-1-¹³c is an ideal internal standard for this purpose. wikipedia.orgyoutube.com The principle of IDMS involves adding a known amount of the labeled compound (the "spike") to a sample containing the unlabeled analyte of interest. wikipedia.org The labeled standard is chemically identical to the analyte and therefore behaves identically during sample extraction, cleanup, and analysis, effectively correcting for any sample loss or matrix effects. epa.gov

This method is particularly valuable for quantifying catechol in complex matrices where other components can interfere with the analysis, such as food, beverages, and biological fluids. nih.govresearchgate.net For instance, a stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the determination of dihydroxybenzenes in coffee, beer, and human urine. nih.govresearchgate.net By measuring the ratio of the mass signal from the natural analyte to the signal from the ¹³C-labeled standard, a highly accurate concentration can be calculated, irrespective of variations in instrument response or sample recovery. tandfonline.comresearchgate.net This makes IDMS the gold standard for quantitative analysis in many fields. youtube.com

| Matrix | Analytical Technique | Quantification Limit (Catechol) | Recovery Rates (%) | Reference |

|---|---|---|---|---|

| Coffee Beverages | LC-MS/MS | 24 nmol/L | 97 - 103 | nih.govresearchgate.net |

| Human Urine | LC-MS/MS | Not specified | 97 - 103 | nih.gov |

| Wastewater | GC/MS | Dependent on interferences | Corrected by labeled standard | epa.gov |

| Tobacco | HPLC-MS/MS | 0.5 µg/kg | 83.1 - 98.6 | nih.gov |

Emerging Research Frontiers and Methodological Advancements for 1,2 Dihydroxybenzene 1 13c Studies

Development of Novel Synthetic Strategies for Advanced Isotopic Labeling

One promising modern approach is the "core-labeling" of phenols, which allows for the rapid incorporation of a carbon isotope into the ipso-carbon (the carbon atom directly attached to the hydroxyl group). chemrxiv.orgacs.org This can be achieved through a formal [5+1] cyclization, where a 1,5-dibromo-1,4-pentadiene precursor reacts with a ¹³C-labeled one-carbon source, such as [¹³C]dibenzyl carbonate. chemrxiv.orgchemrxiv.org This method is advantageous as the ¹³C source can be derived from relatively inexpensive starting materials like [¹³C]potassium carbonate or even [¹³C]carbon dioxide. chemrxiv.orgnih.gov

The choice of synthetic strategy depends on the desired labeling pattern, required yield, and the availability of labeled precursors. Late-stage labeling is particularly valuable as it minimizes the handling of expensive isotopic materials throughout a long synthetic sequence. acs.org

| Strategy | ¹³C Precursor | Key Reaction Type | Advantages | Challenges |

|---|---|---|---|---|

| Core-Labeling / [5+1] Cyclization | [¹³C]Dibenzyl Carbonate, [¹³C]CO₂ | Organometallic cyclization | Late-stage labeling, high efficiency, uses simple ¹³C sources. chemrxiv.orgacs.org | Requires synthesis of a specific dibromide precursor. chemrxiv.org |

| Multi-step from Labeled Phenol (B47542) | [U-ring-¹³C]-Phenol | Electrophilic aromatic substitution (hydroxylation) | High-yielding established chemistry. researchgate.net | Label is incorporated early; not site-specific (labels entire ring). researchgate.net |

| Multi-step from Labeled Benzene (B151609) | [U-¹³C]-Benzene | Nitration, reduction, diazotization, hydrolysis | Builds the molecule from a fundamental labeled starting material. researchgate.net | Long synthetic route, potential for low overall yield, generates radioactive waste if ¹⁴C is used. acs.orgresearchgate.net |

Integration of Multimodal Spectroscopic and Computational Approaches

Confirming the successful synthesis, isotopic enrichment, and structure of 1,2-Dihydroxybenzene-1-¹³c requires a combination of analytical techniques. Integrating data from multiple spectroscopic methods with computational modeling provides a comprehensive characterization of the molecule. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for analyzing ¹³C-labeled compounds. wikipedia.org In the ¹³C-NMR spectrum of 1,2-Dihydroxybenzene-1-¹³c, the signal corresponding to the labeled C-1 carbon would be dramatically enhanced compared to the signals of the natural abundance ¹³C atoms at other positions. uchicago.edu This allows for unambiguous confirmation of the label's position. The chemical shift of this carbon and its coupling constants to adjacent protons (¹H) and carbons (¹³C) provide definitive structural information. docbrown.info

Mass Spectrometry (MS) is essential for confirming the mass of the isotopologue. The labeled compound will exhibit a molecular ion peak that is one mass unit higher (M+1) than its unlabeled counterpart, directly confirming the incorporation of a single ¹³C atom. wikipedia.org High-resolution mass spectrometry can provide a precise mass measurement to further validate the elemental composition.

Infrared (IR) Spectroscopy detects the vibrational modes of a molecule. wikipedia.org The substitution of a ¹²C with a heavier ¹³C atom at the C-1 position can cause a subtle shift in the frequencies of vibrational modes involving that carbon, such as C-O stretching or C-C ring vibrations. While minor, these shifts can be predicted and verified.

Computational Approaches , particularly Density Functional Theory (DFT), are increasingly used to complement experimental data. DFT calculations can predict NMR chemical shifts, vibrational frequencies, and other molecular properties for 1,2-Dihydroxybenzene-1-¹³c. frontiersin.org Comparing these theoretical predictions with the experimental spectra helps to validate the structural assignment and provides deeper insight into the electronic structure and bonding of the molecule.

| Technique | Role in Analysis | Key Information Obtained |

|---|---|---|

| ¹³C-NMR Spectroscopy | Structural Confirmation & Isotopic Placement | Enhanced signal at C-1 position, chemical shift, and coupling constants. uchicago.edudocbrown.info |

| Mass Spectrometry (MS) | Confirmation of Isotopic Incorporation | Molecular ion peak at M+1 relative to the unlabeled compound. wikipedia.org |

| Infrared (IR) Spectroscopy | Vibrational Analysis | Subtle shifts in vibrational frequencies involving the C-O and C-C bonds at the labeled position. wikipedia.org |

| Density Functional Theory (DFT) | Theoretical Validation & Prediction | Predicted NMR spectra, vibrational frequencies, and electronic properties to compare with experimental data. frontiersin.org |

Expanding Applications in Systems Biology and Environmental Chemistry

The use of stable isotope-labeled compounds like 1,2-Dihydroxybenzene-1-¹³c provides a powerful method for tracing the fate of molecules in complex systems without the complications of radioactivity. metwarebio.com

In Systems Biology , 1,2-Dihydroxybenzene-1-¹³c serves as an invaluable tracer for metabolic studies. nih.gov Catechol and its derivatives are involved in various biological pathways, including neurotransmitter metabolism. By introducing the ¹³C-labeled version into cells or organisms, researchers can use techniques like mass spectrometry to track its absorption, distribution, metabolism, and excretion (ADME). musechem.com This allows for the unambiguous identification of metabolic products, as they will retain the ¹³C label. This approach, often part of a methodology known as metabolic flux analysis (MFA), helps to map how cells process the compound and can reveal its interactions with enzymes and other metabolites. nih.govyoutube.com For example, it can be used to determine whether the carbon skeleton of catechol is used for energy production or shuttled into other biosynthetic pathways. nih.gov

In Environmental Chemistry , catechol is a recognized pollutant originating from industrial processes. Understanding its persistence, degradation, and fate in ecosystems is crucial for environmental risk assessment. researchgate.net By introducing 1,2-Dihydroxybenzene-1-¹³c into soil or water samples, scientists can trace its journey through various environmental compartments. pnnl.gov The ¹³C label acts as a flag, making it possible to distinguish the added catechol from naturally occurring organic compounds. This enables detailed studies on its rate of biodegradation by microorganisms, the identification of microbial communities responsible for its breakdown, and the characterization of its degradation products. It also allows for the investigation of how catechol carbon is incorporated into natural organic matter, such as humic substances. researchgate.net

| Field | Specific Application | Information Gained | Primary Analytical Technique |

|---|---|---|---|

| Systems Biology | Metabolic Flux Analysis (MFA) | Identification of metabolic pathways, quantification of metabolite turnover, discovery of novel metabolites. nih.govnih.gov | LC-MS, GC-MS |

| Systems Biology | Pharmacokinetic (ADME) Studies | Tracing the absorption, distribution, metabolism, and excretion of the compound in an organism. musechem.com | LC-MS/MS |

| Environmental Chemistry | Biodegradation Pathway Analysis | Tracking the breakdown of catechol by microorganisms and identifying degradation products. pnnl.gov | GC-MS, LC-MS |

| Environmental Chemistry | Environmental Fate Tracking | Monitoring the movement and persistence of catechol in soil, water, and its incorporation into natural organic matter. researchgate.netresearchgate.net | Isotope Ratio MS, LC-MS |

Methodological Challenges and Future Perspectives

Despite the significant potential of 1,2-Dihydroxybenzene-1-¹³c, several challenges remain in its synthesis and application, while future developments promise to expand its utility even further.

Methodological Challenges:

Synthesis: Achieving high isotopic enrichment with perfect regioselectivity (labeling only the C-1 position) can be difficult. Late-stage labeling methods, while promising, often require complex precursors and optimization. acs.orgchemrxiv.org Furthermore, the cost of ¹³C-labeled starting materials can be a significant barrier. acs.org

Analysis: The detection and quantification of the labeled compound and its downstream metabolites in complex biological or environmental matrices require highly sensitive and sophisticated analytical instrumentation, such as high-resolution mass spectrometry.

Isotope Effects: The mass difference between ¹²C and ¹³C can sometimes lead to a kinetic isotope effect, where reactions involving the ¹³C atom proceed at a slightly different rate. This effect is usually small but must be considered when interpreting quantitative flux data. unimi.it

Future Perspectives:

Advanced Synthesis: The development of more robust, cost-effective, and versatile catalytic methods for late-stage isotopic labeling will make compounds like 1,2-Dihydroxybenzene-1-¹³c more accessible to the broader scientific community.

Enhanced Analytical Sensitivity: Continued improvements in mass spectrometry and NMR spectroscopy will enable the detection of labeled compounds at even lower concentrations, allowing for more nuanced studies in complex systems.

Multi-Isotope Labeling: Future studies may employ labeling with multiple isotopes (e.g., ¹³C and deuterium) simultaneously to probe different aspects of a molecule's transformation.

Integrated Modeling: The increasing integration of experimental data from labeling studies with computational systems biology models will provide a more holistic and predictive understanding of the metabolic and environmental impact of 1,2-dihydroxybenzene. nih.gov

Imaging Applications: While more common for radioactive isotopes, techniques like hyperpolarized ¹³C MRI are emerging for stable isotopes, which could one day allow for the non-invasive, real-time imaging of metabolic processes involving 1,2-Dihydroxybenzene-1-¹³c in vivo. chemrxiv.orgacs.org

| Area | Current Challenges | Future Perspectives |

|---|---|---|

| Synthesis | Cost of precursors, achieving high regioselectivity and yield. acs.org | Development of new catalytic late-stage labeling methods. |

| Analysis | Need for high-sensitivity instruments, potential for kinetic isotope effects. unimi.it | Improved instrumentation, multi-isotope labeling strategies. |

| Application | Complexity of biological and environmental systems. | Greater integration with computational models, development of in vivo imaging techniques. acs.orgnih.gov |

常见问题

Basic Research Questions

Q. How can researchers validate the isotopic purity of 1,2-Dihydroxybenzene-1-¹³C during synthesis?

- Methodological Answer : Isotopic purity is critical for traceability in metabolic or environmental studies. Researchers should:

- Use nuclear magnetic resonance (NMR) with ¹³C-specific probes to confirm isotopic labeling at the C1 position .

- Employ mass spectrometry (MS) to detect isotopic enrichment ratios and rule out natural abundance interference .

- Cross-reference synthesis protocols with primary literature to ensure consistency in reaction conditions (e.g., solvent purity, catalyst selection) .

Q. What safety protocols are recommended for handling 1,2-Dihydroxybenzene-1-¹³C in laboratory settings?

- Methodological Answer :

- Engineering controls : Use fume hoods to minimize inhalation risks, as airborne concentrations must comply with OSHA guidelines .

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact, as phenolic compounds can cause irritation .

- Decontamination : Implement emergency showers and eye-wash stations in lab areas, with mandatory post-handling hygiene protocols .

Advanced Research Questions

Q. How can contradictions in isotopic tracing data obtained using 1,2-Dihydroxybenzene-1-¹³C be resolved?

- Methodological Answer : Contradictions often arise from experimental design or analytical limitations. Researchers should:

- Triangulate data : Combine NMR, MS, and chromatographic results to validate isotopic incorporation .

- Control for metabolic side-reactions : Use knockout models (e.g., enzyme-inhibited cell lines) to isolate the compound’s specific pathways .

- Replicate experiments : Address variability by repeating trials under identical conditions and statistically analyzing outliers .

Q. What interdisciplinary methodologies enhance the use of 1,2-Dihydroxybenzene-1-¹³C in metabolic flux studies?

- Methodological Answer :

- Integrate kinetic modeling : Pair isotopic tracing with computational flux analysis (e.g., ¹³C metabolic flux analysis [MFA]) to map carbon flow .

- Leverage multi-omics data : Correlate isotopic data with transcriptomic/proteomic profiles to contextualize metabolic activity .

- Collaborative frameworks : Establish cross-departmental teams (e.g., chemists, biologists) to align experimental objectives and data interpretation .

Q. How can researchers design experiments to mitigate isotopic dilution effects in environmental studies using 1,2-Dihydroxybenzene-1-¹³C?

- Methodological Answer :

- Optimize dosing : Pre-test compound concentrations to balance detectability and ecological relevance .

- Monitor environmental matrices : Use LC-MS/MS to track ¹³C dilution in soil/water samples over time .

- Apply tracer kinetic theory : Model dilution rates mathematically to distinguish abiotic vs. biotic degradation pathways .

Data Contradiction and Validation

Q. What strategies address discrepancies between theoretical and observed ¹³C labeling patterns?

- Methodological Answer :

- Re-examine synthesis pathways : Verify if side reactions (e.g., isomerization) alter labeling positions .

- Validate analytical calibration : Use certified ¹³C standards to ensure instrument accuracy .

- Publish negative results : Document unexpected outcomes to refine community-wide metabolic databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。